5'-Hydroxy Thalidomide
Beschreibung
Contextualization within Thalidomide (B1683933) Research Paradigms
Thalidomide's history is one of dramatic reversal: from a supposedly safe sedative to a notorious teratogen, and its subsequent repurposing as a treatment for leprosy and multiple myeloma. bohrium.com This trajectory has spurred decades of intensive research to unravel its mechanisms of action. Within this complex research landscape, the study of thalidomide's metabolism has become a central theme. It is now widely accepted that the biological effects of thalidomide are not solely attributable to the parent molecule but are significantly influenced by its metabolites. acs.orgjst.go.jp
5'-Hydroxy thalidomide, formed by the hydroxylation of the glutarimide (B196013) ring of thalidomide, is one of two major hydroxylated metabolites found in humans. nih.govnih.gov Its formation introduces a new chiral center, leading to diastereomeric products. nih.gov The recognition that this metabolite is not an inert byproduct but possesses its own distinct biological activities has shifted research paradigms. Scientists now investigate the specific contributions of this compound to both the therapeutic efficacy and the tragic toxicity of its parent drug. This focus on the metabolite is crucial for developing safer thalidomide analogs, known as immunomodulatory drugs (IMiDs), such as lenalidomide (B1683929) and pomalidomide (B1683931). acs.orgnih.gov
Historical Perspectives on Metabolite Discovery and Initial Characterization
The journey to understanding this compound began with early investigations into thalidomide's biotransformation. Initial studies in the aftermath of the thalidomide disaster sought to identify how the body processed the drug, with the hypothesis that a metabolite, rather than thalidomide itself, might be the teratogenic agent. It was discovered that thalidomide undergoes both spontaneous hydrolysis and enzymatic oxidation. leffingwell.com
The identification of hydroxylated metabolites, including this compound, was a significant step forward. Research using liver microsomes from various species, including humans and rats, confirmed the enzymatic formation of this compound. drugbank.com These early studies established that cytochrome P450 (CYP) enzymes were responsible for this metabolic conversion. drugbank.com Specifically, CYP2C19 was identified as a key enzyme in the 5'-hydroxylation of thalidomide in humans. drugbank.comtandfonline.com Further research also implicated CYP3A4 and CYP3A5 in this metabolic pathway. nih.gov The initial characterization of this compound laid the groundwork for subsequent, more detailed investigations into its stereochemistry and biological functions.
Current Research Trajectories and Unanswered Questions
Current research on this compound is vibrant and multifaceted, focusing on several key areas. A major trajectory is the elucidation of its role in mediating thalidomide's effects through the protein cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govembopress.org It has been shown that this compound, like its parent compound, can modulate the substrate specificity of CRBN, leading to the degradation of specific proteins. nih.govembopress.org
One of the most significant recent discoveries is the identification of promyelocytic leukemia zinc finger (PLZF) protein as a neosubstrate targeted for degradation by the CRL4^CRBN^ complex in the presence of thalidomide and this compound. nih.govnih.gov The degradation of PLZF has been implicated in the teratogenic limb defects caused by thalidomide. nih.govacs.org Interestingly, research has shown that thalidomide and this compound can confer distinctly different substrate specificities to CRBN in different species, which may help to explain the species-specific nature of thalidomide's teratogenicity. nih.govacs.org
Another area of active investigation is the anti-angiogenic activity of this compound. nih.govmdpi.com While some studies have shown that it possesses moderate anti-angiogenic properties, particularly at high concentrations, its activity can be species-dependent. nih.gov
Detailed Research Findings
Enzymes Involved in this compound Formation and Metabolism
| Enzyme Family | Specific Enzyme(s) | Role | Reference(s) |
| Cytochrome P450 | CYP2C19 | Primary enzyme for 5'-hydroxylation of thalidomide in humans. | drugbank.comtandfonline.com |
| Cytochrome P450 | CYP3A4, CYP3A5 | Also catalyze the 5'-hydroxylation of thalidomide. | nih.gov |
| Cytochrome P450 | CYP2J2, CYP2C18, 4A11 | Metabolize 5-hydroxythalidomide (B1239145) to dihydroxythalidomide. | acs.orgnih.gov |
Biological Activities of this compound
| Biological Activity | Key Findings | Reference(s) |
| Interaction with Cereblon (CRBN) | Binds to CRBN, modulating its substrate specificity. | nih.govembopress.org |
| Neosubstrate Degradation | Induces the degradation of PLZF and SALL4 via the CRL4^CRBN^ complex. | nih.govnih.govpdbj.org |
| Teratogenicity | Implicated in thalidomide-induced teratogenicity through the degradation of key developmental proteins like PLZF. | nih.govembopress.orgacs.org |
| Anti-Angiogenic Activity | Exhibits moderate anti-angiogenic activity, though this can be species-specific. | nih.govmdpi.com |
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTOWVWIVBSOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432240 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | cis,trans-5'-Hydroxythalidomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
222991-42-6 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Biotransformation Pathways of 5 Hydroxy Thalidomide
Enzymatic Mechanisms of Formation
The enzymatic conversion of thalidomide (B1683933) to its hydroxylated metabolites, including 5'-Hydroxy Thalidomide, is a highly specific process. It involves several isoforms of the Cytochrome P450 enzyme system, which catalyze the hydroxylation at the 5'-position of the glutarimide (B196013) ring, creating a new chiral center and resulting in diastereomeric products. aacrjournals.orgresearchgate.net
Stereoselective Biotransformation Processes
The enzymatic metabolism of thalidomide is a stereoselective process, meaning the different enantiomers of thalidomide are metabolized differently. nih.govleffingwell.com The chiral center of the parent thalidomide is unaffected during the biotransformation. nih.govresearchgate.net
(S)-thalidomide is preferentially metabolized via hydroxylation on the phthalimide (B116566) ring, which results in the formation of (S)-5-hydroxythalidomide. nih.govleffingwell.comnih.gov
(R)-thalidomide , conversely, is mainly transformed into the diastereomeric 5'-hydroxythalidomide pairs through hydroxylation of the glutarimide ring. nih.govleffingwell.comnih.gov (R)-Thalidomide is generally hydroxylated more efficiently than its (S)-counterpart. nih.govnih.gov Specifically, the main metabolite of (R)-thalidomide is (3'R,5'R)-trans-5'-hydroxythalidomide, which can then spontaneously epimerize to the more stable (3'S,5'R)-cis isomer. nih.govleffingwell.com
Species-Specific Differences in Enzymatic Conversion
Significant variations in thalidomide metabolism exist between species, which may account for the differences in its biological effects. aacrjournals.orgnih.gov
Humans : The major oxidative metabolite is 5-hydroxythalidomide (B1239145). mdpi.comresearchgate.net This process is primarily mediated by CYP2C19 and CYP3A4/CYP3A5. aacrjournals.orgnih.govnih.govacs.org
Rabbits : As a thalidomide-sensitive species like humans, rabbits form both 5-hydroxythalidomide and 5'-hydroxythalidomide. jst.go.jpnih.govnih.gov The metabolic activation appears to be dependent on liver enzymes similar to those in humans. jst.go.jpnih.gov
Rats : This thalidomide-insensitive species predominantly forms 5'-hydroxythalidomide as the main metabolite in plasma. jst.go.jpmdpi.comnih.gov This primary metabolite is then extensively converted into conjugated forms like 5'-hydroxythalidomide sulfate (B86663) and glucuronide. jst.go.jpnih.govnih.gov The key enzymes in rats are CYP2C6 and the male-specific CYP2C11. aacrjournals.orgnih.govresearchgate.net
Monkeys : Metabolism in monkeys shows similarities to humans, with liver microsomes oxidizing (R)-thalidomide to 5-hydroxythalidomide and 5'-hydroxythalidomide, involving P450s 3A8 and 3A5. nih.govnih.govacs.org
Mice : This species shows a higher proportion of hydroxylated metabolites compared to rabbits and humans. aacrjournals.org Studies using chimeric mice with humanized livers found that the plasma concentration ratio of 5-hydroxythalidomide to 5'-hydroxythalidomide correlated with the level of human hepatocyte replacement. nih.gov
| Species | Thalidomide Sensitivity | Major Hydroxylated Metabolite(s) | Key Enzymes | Citations |
|---|---|---|---|---|
| Human | Sensitive | 5-hydroxythalidomide | CYP2C19, CYP3A4, CYP3A5 | aacrjournals.orgnih.govmdpi.comresearchgate.net |
| Rabbit | Sensitive | 5-hydroxythalidomide and 5'-hydroxythalidomide | Not specified, but similar to human pathways | jst.go.jpnih.govnih.gov |
| Rat | Insensitive | 5'-hydroxythalidomide (and its conjugates) | CYP2C6, CYP2C11 | jst.go.jpaacrjournals.orgnih.govmdpi.comnih.gov |
| Monkey | Sensitive | 5-hydroxythalidomide and 5'-hydroxythalidomide | CYP3A8, CYP3A5 | nih.govnih.govacs.org |
| Mouse | Insensitive | Higher proportion of hydroxylated metabolites than other species | Not specified | aacrjournals.org |
Subsequent Metabolic Fates of this compound
Once formed, this compound is not an end-product but is further subjected to a series of metabolic reactions, which determine its ultimate fate and clearance from the body. These subsequent pathways include secondary oxidation, conjugation reactions, and the potential formation of reactive intermediates.
Secondary Oxidation Pathways
Following its initial formation, this compound can undergo further oxidation. Research has shown that 5-hydroxythalidomide is a substrate for several cytochrome P450 enzymes, leading to the formation of dihydroxythalidomide. nih.govacs.org Specifically, human P450s 2J2, 2C18, and 4A11 have been found to oxidize 5-hydroxythalidomide to dihydroxy products. acs.org While these enzymes did not oxidize thalidomide itself, their ability to act on the hydroxylated metabolite indicates a sequential oxidation process. acs.org This dihydroxythalidomide can then be further oxidized to a quinone intermediate. acs.org
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Conjugation reactions represent a major pathway for the detoxification and elimination of drug metabolites. These Phase II reactions involve the addition of endogenous molecules to the metabolite, increasing its water solubility and facilitating its excretion. nih.gov For this compound, both glucuronidation and sulfation have been identified as significant metabolic routes, particularly in animal models.
In rats, this compound is extensively metabolized through conjugation. Studies have revealed that 5'-hydroxythalidomide sulfate and 5'-hydroxythalidomide glucuronide are major metabolites found in plasma. jst.go.jp These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. longdom.orgupol.cz Glucuronidation involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite, while sulfation involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS). longdom.orguomus.edu.iq
Formation of Reactive Intermediates (e.g., Arene Oxides) and Adducts (e.g., Glutathione (B108866) Conjugates)
The metabolism of thalidomide, particularly the hydroxylation of the phthalimide ring to form 5-hydroxythalidomide, is associated with the formation of reactive intermediates, such as arene oxides. nih.govnih.gov These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, or be detoxified through conjugation with glutathione (GSH). nih.govnih.gov The formation of a glutathione conjugate of 5-hydroxythalidomide has been observed, which is catalyzed by P450s 3A4 and 3A5. nih.gov
Non-Enzymatic Degradation Pathways of Thalidomide Precursors Influencing Metabolite Profiles
The stability of thalidomide under physiological conditions is a critical factor that influences its metabolic profile. Thalidomide undergoes spontaneous, non-enzymatic hydrolysis of its amide bonds in the glutarimide and phthalimide rings at physiological pH. drugbank.com This hydrolysis leads to a complex mixture of degradation products, including various glutamine and glutaric acid derivatives.
This non-enzymatic degradation pathway competes with the enzymatic oxidation pathways that produce hydroxylated metabolites like this compound. The rate of hydrolysis versus the rate of enzymatic metabolism can therefore significantly impact the relative abundance of different thalidomide-related compounds in the body. Factors such as pH and temperature can influence the rate of hydrolysis, thereby indirectly affecting the proportion of thalidomide available for conversion to this compound and its subsequent metabolites.
Molecular and Cellular Mechanisms of 5 Hydroxy Thalidomide Interaction
Ligand-Receptor Interactions in Cellular Systems
Binding Studies with Cereblon (CRBN) and E3 Ubiquitin Ligase Complexes
A pivotal discovery in understanding the mechanism of thalidomide (B1683933) and its analogs was the identification of cereblon (CRBN) as a primary binding partner. nih.govrsc.org CRBN functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, which also includes DDB1 and CUL4. nih.govnih.gov The binding of immunomodulatory drugs (IMiDs) like thalidomide and its derivatives to CRBN alters the substrate specificity of this E3 ligase complex. nih.govrsc.org This altered specificity leads to the recruitment of proteins not normally targeted by the ligase, marking them for ubiquitination and subsequent degradation by the proteasome. rsc.orgnih.gov
5'-Hydroxy thalidomide, like its parent compound, interacts with the CRBN-containing E3 ubiquitin ligase complex. nih.gov This interaction is crucial for its biological effects, as it hijacks the cellular protein degradation machinery. The binding event effectively turns the E3 ligase into a tool for targeted protein destruction, a mechanism central to the activity of this class of compounds. nih.govrsc.org
Identification of Neo-Substrates for Protein Degradation (e.g., PLZF, SALL4, IKZF1) in in vitro Models
The interaction of this compound with the CRL4-CRBN complex leads to the degradation of specific cellular proteins, termed "neo-substrates." In vitro studies have been instrumental in identifying these targets.
One such neo-substrate is the Promyelocytic Leukemia Zinc Finger (PLZF) protein, also known as ZBTB16. nih.govembopress.org Research using a human transcription factor protein array identified PLZF as a thalidomide-dependent CRBN substrate. nih.govnih.gov Subsequent investigations revealed that this compound also induces the degradation of PLZF via the CRL4-CRBN complex. nih.govembopress.orgnih.gov This degradation is dependent on the presence of both the compound and a functional CRBN protein. nih.gov
Another critical neo-substrate is Sal-like protein 4 (SALL4). nih.govembopress.org Studies have shown that this compound induces the degradation of SALL4. embopress.orgresearchgate.netbiorxiv.org In fact, some evidence suggests that this compound is a more potent inducer of SALL4 degradation than thalidomide itself. researchgate.netjst.go.jp
Interestingly, the substrate specificity can differ between thalidomide and its metabolites. While thalidomide and its derivatives like lenalidomide (B1683929) and pomalidomide (B1683931) are known to degrade Ikaros (IKZF1), a key transcription factor in hematopoiesis, this compound does not appear to induce the degradation of IKZF1. nih.govbiorxiv.orgresearchgate.net This differential substrate specificity highlights the nuanced effects of metabolic modifications on the activity of the parent compound. nih.govbiorxiv.org
Table 1: Neo-substrate Degradation Profile of this compound in in vitro Models
| Neo-substrate | Degradation Induced by this compound | Reference |
|---|---|---|
| PLZF | Yes | nih.govembopress.org |
| SALL4 | Yes | embopress.orgresearchgate.netbiorxiv.org |
| IKZF1 | No | biorxiv.orgresearchgate.net |
Modulation of Cellular Signaling Pathways in Preclinical Models
Investigations into Antiangiogenic Activity in Model Systems (e.g., Rat Aortic Ring Assay)
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as cancer. jst.go.jp Thalidomide itself has been recognized for its antiangiogenic properties. mdpi.comcapes.gov.br Investigations into its metabolites have revealed that this compound also possesses antiangiogenic activity. nih.govmdpi.com
The rat aortic ring assay is a widely used ex vivo model to assess the antiangiogenic potential of compounds. nih.govnih.govresearchgate.net In this assay, rings of rat aorta are cultured in a three-dimensional matrix, and the outgrowth of new microvessels is quantified. Studies using this model have demonstrated that this compound can inhibit this microvessel outgrowth, indicating antiangiogenic effects. nih.govmdpi.com It has been observed that while thalidomide itself has minimal direct effect in the rat aortic ring assay, its antiangiogenic activity is enhanced when metabolized, suggesting that metabolites like this compound contribute to this effect. nih.govnih.gov However, the activity of this compound in this assay was described as moderate and occurring at high concentrations. nih.gov
Effects on Protein Expression and Stability
The primary mechanism through which this compound affects protein expression is by inducing the degradation of its neo-substrates. As established, this compound leads to a decrease in the cellular levels of PLZF and SALL4 by targeting them for proteasomal degradation. nih.govembopress.orgresearchgate.netbiorxiv.org This effect on protein stability is a direct consequence of its interaction with the CRL4-CRBN E3 ubiquitin ligase complex. nih.gov The degradation of these transcription factors can, in turn, affect the expression of their downstream target genes, leading to broader changes in cellular function. nih.gov
Exploration of Differential Activities Compared to Parent Compound and Other Metabolites
A key aspect of the research on this compound is its differential activity profile compared to thalidomide and other metabolites, such as 5-hydroxythalidomide (B1239145) (formed by hydroxylation of the phthalimide (B116566) ring). nih.gov
As previously mentioned, a significant difference lies in the neo-substrate specificity. While thalidomide and its immunomodulatory derivatives potently degrade IKZF1, this compound does not share this activity. nih.govbiorxiv.orgresearchgate.net Conversely, this compound has been shown to be a strong inducer of SALL4 degradation. researchgate.netjst.go.jp
In terms of antiangiogenic activity, studies have shown that among several metabolites tested, only this compound exhibited biological activity in the rat aortic ring assay. nih.gov However, this activity was not observed in a human saphenous vein model, raising questions about species-specificity. nih.gov Other research has suggested that the antiangiogenic activity of thalidomide may be linked to open-ring metabolites resulting from hydrolysis rather than hydroxylation. capes.gov.brnih.gov
Table 2: Comparative Activities of Thalidomide and this compound
| Activity | Thalidomide | This compound | Reference |
|---|---|---|---|
| Binding to CRBN | Yes | Yes | nih.gov |
| IKZF1 Degradation | Yes | No | nih.govbiorxiv.orgresearchgate.net |
| SALL4 Degradation | Yes | Yes (Potent) | researchgate.netjst.go.jp |
| PLZF Degradation | Yes | Yes | nih.govembopress.org |
| Antiangiogenic Activity (Rat Aortic Ring Assay) | Minimal (requires metabolic activation) | Moderate | nih.govnih.gov |
Mechanistic Toxicological Hypotheses
The toxicological profile of thalidomide and its metabolites, including this compound, is complex and has been the subject of extensive research. Hypotheses regarding its mechanisms of action often center on the generation of reactive molecules and the specific biological environment in which the metabolism occurs.
Role of Reactive Intermediates in Cellular Perturbations
The metabolism of thalidomide is a critical factor in its biological activity, and considerable evidence suggests that metabolic processes are necessary for its teratogenicity. acs.org The generation of reactive intermediates through metabolic activation is a key hypothesis in explaining the cellular damage caused by thalidomide. While much of the focus has been on the arene oxidation of the phthalimide ring to form 5-hydroxythalidomide, subsequent reactions are also of great importance.
Human cytochrome P450 (P450) enzymes can oxidize the metabolite 5-hydroxythalidomide into a dihydroxythalidomide metabolite. acs.org This dihydroxythalidomide can be further oxidized, either nonenzymatically or via P450 catalysis, to a reactive quinone intermediate. acs.org Such quinones are known to be potentially toxic. acs.org Research has also shown that the oxidation of 5-hydroxythalidomide by enzymes like P450 3A4 and P450 2J2 involves the formation of a reactive intermediate, possibly an arene oxide, which can be trapped by glutathione (B108866) (GSH) to form GSH adducts. acs.orgresearchgate.net This process of forming reactive intermediates that can bind to cellular macromolecules or induce oxidative stress is a potential cause of cellular perturbations and teratogenicity. acs.orgscialliconsulting.com
In contrast, the formation of 5'-hydroxythalidomide, which involves hydroxylation on the glutarimide (B196013) ring, is often considered a detoxification or deactivation pathway, particularly in species that are resistant to thalidomide's teratogenic effects. jst.go.jpnih.gov The modification on the glutarimide ring, which is crucial for interaction with the cereblon (CRBN) protein, means that 5'-hydroxythalidomide cannot interact with CRBN to induce the degradation of neosubstrates like SALL4. jst.go.jp This highlights a critical divergence in the toxicological pathways of thalidomide's two primary hydroxylated metabolites.
Species-Specific Cellular Responses in Developmental Models
The teratogenicity of thalidomide is notoriously species-specific, affecting humans, non-human primates, and rabbits, while rodents are generally resistant. jst.go.jpnih.gov This specificity is strongly linked to differences in metabolism and the resulting profile of metabolites like 5'-hydroxythalidomide. jst.go.jpjst.go.jp
In species resistant to thalidomide-induced birth defects, such as rodents, the primary oxidative metabolite is 5'-hydroxythalidomide. jst.go.jpnih.gov Conversely, in sensitive species like humans and rabbits, 5-hydroxythalidomide is the major oxidative metabolite. researchgate.netjst.go.jp This metabolic divergence is attributed to the activity of different cytochrome P450 enzymes. In rats, for example, CYP2C11 is responsible for forming 5'-hydroxythalidomide, while the polymorphic enzyme CYP2C19 is key for its formation in humans. researchgate.net Studies using mice with humanized livers or humanized P450 genes have suggested that these species differences in metabolism are crucial for thalidomide's teratogenic effects. researchgate.netjst.go.jp
Further evidence for species-specific responses comes from in vitro developmental models. In one study, 5'-hydroxythalidomide demonstrated moderate antiangiogenic activity at high concentrations in a rat aortic ring assay. nih.gov However, the same metabolite showed no activity in a human saphenous vein model. nih.gov This lack of activity in the human tissue model raises questions about whether the antiangiogenic effect of this specific metabolite is relevant to humans and underscores the species-specific nature of its biological actions. nih.gov The degradation of key developmental proteins, such as PLZF and SALL4, is induced by thalidomide and 5-hydroxythalidomide in sensitive species, a mechanism that does not occur with 5'-hydroxythalidomide due to its inability to bind to the CRBN complex. jst.go.jpembopress.org
Table 1: Species-Specific Metabolism and Teratogenic Sensitivity of Thalidomide
| Species | Teratogenic Sensitivity | Primary Oxidative Metabolite | Key P450 Enzymes Involved |
|---|---|---|---|
| Human | Sensitive | 5-hydroxythalidomide researchgate.net | CYP2C19, CYP3A4, CYP3A5 researchgate.netresearchgate.net |
| Rabbit | Sensitive | 5-hydroxythalidomide researchgate.netjst.go.jp | Not specified |
| Rat (Rodent) | Resistant | 5'-hydroxythalidomide jst.go.jpnih.govresearchgate.net | CYP2C6, CYP2C11 researchgate.net |
| Mouse (Rodent) | Resistant | 5'-hydroxythalidomide scholaris.ca | Not specified |
Table 2: Angiogenesis Inhibition by this compound in Different Models
| Model System | Species | Finding |
|---|---|---|
| Rat Aortic Ring Assay | Rat | Moderate antiangiogenic activity observed. nih.gov |
| Human Saphenous Vein Model | Human | No antiangiogenic activity observed. nih.gov |
Table 3: List of Compounds
| Compound Name |
|---|
| 5,6-dihydroxythalidomide |
| This compound |
| 5-hydroxythalidomide |
| Cereblon (CRBN) |
| Glutathione (GSH) |
| Lenalidomide |
| Pomalidomide |
| SALL4 |
| PLZF (Promyelocytic Leukaemia Zinc Finger) |
Synthetic Chemistry and Analytical Methodologies for 5 Hydroxy Thalidomide Research
Chemical Synthesis and Derivatization Strategies
The synthesis of 5'-Hydroxy Thalidomide (B1683933) and its derivatives is crucial for detailed pharmacological and mechanistic investigations. Strategies range from creating specific stereoisomers to incorporating isotopic labels.
The stereochemistry of 5'-Hydroxy Thalidomide is of significant interest because the biological effects of Thalidomide's enantiomers are distinct. The molecule possesses a chiral center at the C3' position of the glutarimide (B196013) ring, leading to (R) and (S) enantiomers. The first asymmetric synthesis of both (S)- and (R)-5'-Hydroxy Thalidomide has been successfully achieved. nih.govresearchgate.net A key step in this synthesis involves an HMDS/ZnBr₂-induced imidation. nih.govresearchgate.net Studies have shown that this compound is more configurationally stable at physiological pH compared to its parent compound, Thalidomide. nih.govresearchgate.net
Enzymatic kinetic resolution is another effective strategy for obtaining enantiomerically pure forms of this metabolite. nih.govrsc.org For example, the lipase (B570770) TL from Pseudomonas stutzeri has been used to catalyze the resolution of a racemic mixture of cis-5'-Hydroxy Thalidomide. nih.govrsc.org This enzymatic process can produce the individual enantiomers with high enantiomeric excess, which is vital for evaluating the stereospecific activities of each isomer. rsc.org
Isotopically labeled analogues of this compound are indispensable tools for quantitative bioanalytical methods and for tracing metabolic pathways. The synthesis of such compounds typically involves incorporating stable isotopes like deuterium (B1214612) (²H or D) or heavy carbon (¹³C or ¹⁴C) into the molecular structure.
For instance, deuterium-labeled versions of thalidomide-related compounds are available and serve as critical internal standards in mass spectrometry-based quantification. medchemexpress.com The synthesis of carbon-14 (B1195169) labeled compounds, including Thalidomide, can be achieved through methods like aminocarbonylation using [¹⁴C]COgen, a ¹⁴C-labeled carbonylating agent. acs.org This late-stage labeling approach allows for the efficient incorporation of the isotope into complex molecules. acs.org These labeled analogues enable researchers to perform accurate pharmacokinetic studies and to investigate the formation and subsequent reactions of metabolites in biological systems without interference from endogenous compounds.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological function and for the development of new therapeutic agents. encyclopedia.pub Research has focused on creating analogues by modifying the phthalimide (B116566) and glutarimide rings of the parent Thalidomide structure. encyclopedia.pub 5-Hydroxythalidomide (B1239145), a related metabolite, is known to be a Thalidomide-based ligand for the Cereblon (CRBN) protein and is used in the development of molecular glue degraders. scispace.comtenovapharma.com
For this compound, SAR investigations would involve synthesizing analogues with modifications at the hydroxyl group or other positions on the glutarimide ring. These studies help to identify the key structural features required for interaction with biological targets like CRBN. researchgate.net For example, derivatives of Thalidomide with substitutions on the phthalimide ring have been synthesized to explore their anti-inflammatory and anti-proliferative activities. nih.gov Such research provides valuable information for designing more potent and specific analogues. nih.gov
Advanced Analytical Techniques for Detection and Quantification in Research Matrices
Accurate detection and quantification of this compound in complex biological samples like plasma are essential for pharmacokinetic and metabolic research. Highly sensitive chromatographic techniques are the primary methods employed for this purpose.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous determination of Thalidomide and its hydroxylated metabolites, including this compound, in human plasma. nih.govresearchgate.netx-mol.com These methods typically involve a liquid-liquid extraction of the analytes from the plasma sample, followed by separation on a C18 reversed-phase column. nih.govresearchgate.net Detection is performed using a triple quadrupole mass spectrometer, often operating in atmospheric pressure chemical ionization (APCI) mode. nih.govresearchgate.net The technique uses multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions, ensuring high selectivity and accuracy. nih.gov
Table 1: Example LC-MS/MS Parameters for this compound Quantification
| Parameter | Value | Reference(s) |
|---|---|---|
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) | nih.govresearchgate.net |
| Polarity | Positive | nih.govresearchgate.net |
| Precursor Ion (m/z) | 273.2 | nih.govresearchgate.net |
| Product Ion (m/z) | 146.1 | nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is another established method for the analysis of Thalidomide and its metabolites. nih.govusf.edu While generally less sensitive than LC-MS/MS, HPLC-UV methods are robust and suitable for quantifying metabolites when they are present at sufficient concentrations. nih.gov Method development involves optimizing the separation on a reversed-phase C18 column with a mobile phase typically consisting of a buffered aqueous solution and an organic solvent like acetonitrile. usf.eduajpaonline.com To ensure the stability of the hydroxylated metabolites during analysis, samples often require rapid chilling and acidification. nih.gov
Table 2: Typical HPLC Method Parameters for Thalidomide Metabolite Analysis
| Parameter | Value | Reference(s) |
|---|---|---|
| Stationary Phase | Reversed-phase C18 | usf.eduajpaonline.com |
| Mobile Phase | Acetonitrile : Buffered Water | usf.eduajpaonline.com |
| Detection | UV Absorbance | nih.govusf.edu |
| Detection Wavelength | ~220 nm | usf.edu |
Capillary Electrophoresis for Enantioseparation
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the enantioseparation of chiral compounds, including this compound and its related metabolites. This method offers high resolution and efficiency, often with lower operational costs and solvent consumption compared to traditional high-performance liquid chromatography (HPLC). mdpi.com The principle of CE is based on the differential migration of charged species within a narrow-bore capillary under the influence of a high-voltage electric field. researchgate.net For neutral molecules like this compound, the addition of a chiral selector to the background electrolyte is necessary to achieve enantiomeric separation. researchgate.net
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for this purpose. mdpi.comresearchgate.net These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with analytes. The differential interaction between the enantiomers of the analyte and the chiral CD cavity leads to different migration times and, thus, separation.
In the context of this compound, studies have demonstrated the successful use of charged cyclodextrin (B1172386) derivatives for its enantioseparation. For instance, negatively charged carboxymethyl-β-cyclodextrin has been employed to achieve the simultaneous enantioseparation of thalidomide and its hydroxylated metabolites. nih.gov The selectivity of this separation is influenced by factors such as the concentration of the chiral additive and the pH of the running buffer. nih.gov Research has shown that micellar electrokinetic capillary chromatography (MEKC), a variant of CE, can also be an effective alternative to reversed-phase liquid chromatography for determining hydroxylated metabolites of thalidomide. nih.gov
The table below summarizes key parameters from a study on the enantioseparation of thalidomide and its metabolites using capillary electrophoresis.
| Parameter | Condition |
| Technique | Capillary Electrophoresis (CE) |
| Chiral Selector | Carboxymethyl-β-cyclodextrin (negatively charged) |
| Analytes | Thalidomide, 5-Hydroxythalidomide, 5'-Hydroxythalidomide |
| Key Findings | Achieved simultaneous enantioseparation of thalidomide and its hydroxylated metabolites. nih.gov |
| Influencing Factors | Concentration of chiral selector, pH of the run buffer. nih.gov |
Spectroscopic and Chiroptical Assays for Stereochemical Analysis
The determination of the absolute stereochemistry of this compound and other metabolites is crucial for understanding their biological activities. Spectroscopic and chiroptical methods are invaluable tools for this purpose.
Circular Dichroism (CD) Spectroscopy has been successfully utilized for the stereochemical characterization of the hydroxylated metabolites of thalidomide. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. By analyzing the CD spectra of the metabolites and comparing them with quantum chemically calculated spectra, researchers can reliably determine their absolute stereostructure. nih.govresearchgate.net For example, this method was used to confirm that the biotransformation of (R)-thalidomide primarily yields (3'R,5'R)-trans-5'-hydroxythalidomide, which then epimerizes to the more stable (3'S,5'R)-cis isomer. nih.govresearchgate.net In contrast, (S)-thalidomide is preferentially metabolized to (S)-5-hydroxythalidomide. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique used in conjunction with chiroptical spectroscopy. nih.gov LC-MS/MS allows for the separation and sensitive detection of various metabolites in complex biological matrices. nih.govresearchgate.net By coupling LC with MS/MS, researchers can obtain structural information and quantify the different metabolites formed. nih.gov When combined with chiroptical methods, a comprehensive picture of the metabolic pathways, including stereochemical transformations, can be elucidated. nih.gov This combined approach has revealed that the chirality of most metabolites is conserved during metabolism. nih.gov
The following table highlights the application of these spectroscopic methods in the analysis of this compound.
| Analytical Method | Application in this compound Research | Key Findings |
| Circular Dichroism (CD) Spectroscopy | Determination of the absolute stereochemistry of hydroxylated metabolites. nih.govresearchgate.net | Confirmed the stereoselective formation of this compound diastereomers from (R)-thalidomide. nih.govresearchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation, identification, and quantification of thalidomide and its metabolites in biological samples. nih.govresearchgate.netjst.go.jp | Enabled the development of validated methods for determining the concentrations of thalidomide, 5-hydroxy thalidomide, and this compound in human plasma. nih.govresearchgate.net |
| Combined LC-MS/MS and Chiroptical Spectroscopy | Analysis of the complex metabolic network of thalidomide, including chiral inversion, hydrolysis, and enzymatic oxidation. nih.gov | Revealed that monohydroxylated metabolites are likely generated via C-5 oxidation of thalidomide followed by ring opening. nih.gov |
Methodological Considerations for Metabolite Stability and Sample Preparation in Research
The stability of this compound and other metabolites during sample collection, preparation, and analysis is a critical factor for obtaining accurate and reliable research data. Several studies have highlighted the importance of proper handling and storage procedures.
Metabolite Stability: Hydroxylated metabolites of thalidomide can be unstable. To prevent degradation, it is recommended to rapidly chill and acidify the samples upon collection. nih.gov Research has shown that 5-Hydroxythalidomide is configurationally more stable than thalidomide at physiological pH. researchgate.netnih.gov
Sample Preparation: The extraction of this compound and other metabolites from biological matrices like plasma requires robust and validated methods. Liquid-liquid extraction (LLE) with solvents such as ethyl acetate (B1210297) is a commonly used technique. nih.govresearchgate.net An accurate and sensitive LC-MS/MS method has been developed and validated for the simultaneous determination of thalidomide, 5-hydroxy thalidomide, and this compound in human plasma, utilizing LLE for sample preparation. nih.govresearchgate.net
The table below outlines key considerations for ensuring the integrity of this compound during research studies.
| Consideration | Recommended Procedure | Rationale |
| Sample Handling | Rapid chilling and acidification of samples. nih.gov | To prevent degradation of hydroxylated metabolites. nih.gov |
| Extraction Method | Liquid-Liquid Extraction (LLE) with ethyl acetate. nih.govresearchgate.net | Provides efficient extraction of analytes from plasma. nih.govresearchgate.net |
| Analytical Method | Validated LC-MS/MS method. nih.govresearchgate.net | Ensures accurate and sensitive quantification of thalidomide and its metabolites. nih.govresearchgate.net |
Computational and Theoretical Investigations of 5 Hydroxy Thalidomide
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling and dynamics simulations are powerful tools for investigating the interactions between 5'-Hydroxy Thalidomide (B1683933) and its biological targets at an atomic level. A primary target of thalidomide and its derivatives is the protein Cereblon (CRBN), which is a component of the E3 ubiquitin ligase complex. acs.orgmdpi.com Computational studies, including molecular docking and molecular dynamics, are employed to understand how 5'-Hydroxy Thalidomide binds to CRBN and modulates its activity. nih.govresearchgate.net
These simulations can predict the binding affinity and conformational changes in both the ligand and the protein upon binding. For instance, studies on thalidomide enantiomers' interaction with CRBN have shown that both isomers can bind within a tri-tryptophan pocket, with the (S)-enantiomer adopting a more relaxed conformation in the glutarimide (B196013) ring. nih.gov Similar computational approaches are applied to this compound to understand how the hydroxyl group on the glutarimide ring influences its interaction with CRBN and subsequent biological effects, such as the degradation of specific proteins like PLZF (promyelocytic leukaemia zinc finger). nih.gov
Furthermore, molecular modeling is used to investigate the interaction of this compound with metabolic enzymes, particularly Cytochrome P450 (CYP) isoforms. acs.org These studies help to elucidate the structural basis for the observed metabolic pathways and enzyme selectivity.
Table 1: Key Protein Targets of this compound Investigated by Molecular Modeling
| Target Protein | Computational Method | Investigated Interaction | Key Findings |
| Cereblon (CRBN) | Molecular Docking, Molecular Dynamics | Binding affinity and conformational changes | Elucidation of binding modes and the influence of the hydroxyl group on interaction. nih.govresearchgate.net |
| Cytochrome P450 Enzymes | Molecular Docking | Substrate binding and orientation | Prediction of enzyme selectivity for further metabolism. acs.org |
In Silico Prediction of Metabolic Pathways and Enzyme Selectivity
In silico methods are instrumental in predicting the metabolic fate of this compound. pensoft.net Knowledge-based systems and machine learning algorithms can forecast the likely sites of metabolism and the enzymes responsible. pensoft.net Thalidomide is metabolized to this compound through hydroxylation of the glutarimide ring, a reaction mediated by CYP enzymes. nih.govresearchgate.net
Computational models predict that this compound can be further metabolized. For example, in vitro studies have shown that it can be oxidized to dihydroxythalidomide by several CYP enzymes. acs.org Specifically, while enzymes like CYP2C19 and CYP3A4 are involved in the initial hydroxylation of thalidomide, other isoforms such as P450s 2J2, 2C18, and 4A11 have been shown to metabolize 5-hydroxythalidomide (B1239145). acs.org
Physiologically-based pharmacokinetic (PBPK) models, which are a form of computational simulation, are used to predict the plasma concentrations of thalidomide and its metabolites, including this compound, in humans. nih.govacs.orgnih.gov These models incorporate data from in vitro experiments and can simulate the effects of enzyme expression levels on metabolite formation. nih.gov For example, PBPK modeling has been used with data from "humanized" mice to estimate the in vivo formation of further oxidized metabolites of 5-hydroxythalidomide. nih.govacs.org
Table 2: Cytochrome P450 Enzymes Involved in the Metabolism of Thalidomide and its Hydroxylated Metabolites
| Enzyme | Substrate(s) | Product(s) | Reference |
| CYP2C19 | Thalidomide | 5-hydroxythalidomide, 5'-hydroxythalidomide | acs.org |
| CYP3A4 | Thalidomide, 5-hydroxythalidomide | 5-hydroxythalidomide, dihydroxythalidomide | acs.org |
| P450 2J2 | 5-hydroxythalidomide | Dihydroxythalidomide | acs.org |
| P450 2C18 | 5-hydroxythalidomide | Dihydroxythalidomide | acs.org |
| P450 4A11 | 5-hydroxythalidomide | Dihydroxythalidomide | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Analysis and Pharmacophore Modeling (Theoretical)
Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore modeling are theoretical approaches used to correlate the chemical structure of a compound with its biological activity. science.goveuropa.eu While specific QSAR models for this compound are not extensively published, the methodologies are highly applicable.
A theoretical QSAR model for this compound and its analogs would involve calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) and correlating them with a measured biological activity, such as anti-angiogenic effects or binding affinity to CRBN. nih.gov For thalidomide derivatives, QSAR studies have been performed to understand the structural requirements for activities like TNF-α inhibition. researchgate.net These studies identify key physicochemical properties that influence potency, providing a basis for the rational design of new, more effective analogs. researchgate.net
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govresearchgate.net A theoretical pharmacophore model for this compound's interaction with CRBN would likely include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings corresponding to the key interaction points within the CRBN binding pocket. nih.gov This model could then be used for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. researchgate.net
Computational Chemistry Approaches to Chiral Properties and Isomer Interconversion
Thalidomide possesses a chiral center and exists as (R)- and (S)-enantiomers, which are known to interconvert under physiological conditions. acs.org Computational chemistry provides methods to study these chiral properties and the mechanism of interconversion (racemization). cardiff.ac.uk
For this compound, which also contains a chiral center, computational studies can be used to calculate the energy barrier for the interconversion of its enantiomers. These calculations can help to predict the configurational stability of the molecule. Research has indicated that 5-hydroxythalidomide is configurationally more stable than thalidomide at physiological pH. researchgate.net This increased stability can be investigated using quantum chemical methods to understand the electronic and structural factors that hinder racemization.
Deuterium (B1214612) substitution at the chiral center is a strategy that has been explored computationally and experimentally to slow down the rate of interconversion, a phenomenon known as the kinetic isotope effect. acs.org Such computational studies are valuable for designing chirally stable analogs of this compound, which would allow for the separate investigation of the biological activities of each enantiomer.
Future Directions in 5 Hydroxy Thalidomide Research
Elucidation of Unidentified Metabolic Pathways and Enzymes
The metabolic fate of 5'-Hydroxy Thalidomide (B1683933) is not yet fully characterized, presenting a critical area for future research. While the initial hydroxylation of the glutarimide (B196013) ring of thalidomide to form 5'-Hydroxy Thalidomide is known to be mediated by cytochrome P450 (CYP) enzymes, including CYP2C19, CYP3A4, and CYP3A5, the subsequent metabolic steps are less understood. nih.govclinpgx.org
Future investigations should focus on identifying the full spectrum of enzymes and pathways involved in the further biotransformation of this compound. Research has indicated the formation of a glutathione (B108866) conjugate from an oxidation product of 5-hydroxythalidomide (B1239145), suggesting the involvement of further oxidative processes and subsequent conjugation reactions. nih.gov The specific enzymes responsible for these downstream modifications remain to be definitively identified. Unraveling these pathways is crucial for a complete understanding of the detoxification and clearance of this metabolite, and how these processes might vary between individuals and species.
Moreover, the potential for the formation of other, currently unidentified, reactive intermediates from this compound warrants investigation. These intermediates could play a role in both the therapeutic and toxicological profiles of thalidomide. A comprehensive mapping of these metabolic pathways will be essential for predicting potential drug-drug interactions and for understanding inter-individual variability in response to thalidomide.
Refined Understanding of Molecular Interactions and Downstream Cellular Consequences
A key area for future research lies in achieving a more granular understanding of the molecular interactions of this compound and its specific downstream cellular consequences, distinguishing them from those of the parent drug, thalidomide.
It is now established that thalidomide and some of its metabolites exert their effects by binding to the Cereblon (CRBN) protein, a component of the CRL4 E3 ubiquitin ligase complex. nih.govembopress.org This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of specific proteins, known as neosubstrates.
Research has shown that 5-hydroxythalidomide, a different metabolite, is involved in the CRBN-dependent degradation of the transcription factor Promyelocytic Leukemia Zinc Finger (PLZF), which is implicated in thalidomide-induced teratogenicity. nih.govnih.govresearchgate.net However, it has also been reported that 5'-hydroxythalidomide does not bind to CRBN and therefore may not contribute to teratogenesis. embopress.org This highlights the critical need for further studies to precisely define the interactome of this compound.
Future studies should employ advanced proteomics and structural biology techniques to:
Confirm and characterize the direct molecular targets of this compound. This includes definitively clarifying its binding affinity for CRBN and identifying any other potential binding partners.
Identify the full spectrum of neosubstrates whose degradation is specifically modulated by this compound. This will help to delineate its unique biological effects.
Elucidate the downstream cellular signaling pathways that are perturbed as a consequence of these specific protein degradations. This will provide a clearer picture of how this compound contributes to both the therapeutic and adverse effects of thalidomide.
By dissecting these specific molecular events, researchers can gain a more refined understanding of the structure-activity relationships of thalidomide metabolites and pave the way for the design of safer and more effective therapeutic agents.
Development of Novel Research Probes and Tools Based on Metabolite Structure
To facilitate a deeper investigation into the biology of this compound, the development of novel chemical probes and research tools based on its unique structure is paramount. The availability of such tools would enable researchers to more precisely track the metabolite's distribution, identify its binding partners, and probe its functional effects in cellular and in vivo models.
Currently, research tools such as fluorescently labeled thalidomide analogues, like BODIPY FL Thalidomide, have been developed to study the binding interactions with CRBN. researchgate.net These probes have been instrumental in high-throughput screening assays to identify new CRBN ligands. However, there is a clear need for the development of similar probes that are specifically designed based on the structure of this compound.
Future efforts in this area should focus on the design and synthesis of:
Fluorescently-labeled this compound analogues: These would allow for direct visualization of the metabolite's subcellular localization and trafficking.
Biotinylated or otherwise tagged versions of this compound: These probes would be invaluable for affinity purification-mass spectrometry (AP-MS) studies to pull down and identify its binding partners within the cell.
Photo-affinity probes: These tools can be used to covalently label interacting proteins upon photoactivation, providing a powerful method for identifying direct and transient interactions.
The creation of these specialized research tools will be critical for overcoming the current limitations in studying the specific molecular interactions of this compound and will undoubtedly accelerate the pace of discovery in this field.
Integrated Multi-Omics Approaches to Metabolite Profiling and Mechanistic Elucidation
A comprehensive understanding of the role of this compound in the broader biological system requires an integrated, multi-omics approach. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more holistic picture of the metabolite's effects and its underlying mechanisms of action. nih.govthermofisher.com
While multi-omics approaches are increasingly being applied in various fields of biomedical research to unravel disease mechanisms and identify biomarkers, their specific application to the study of this compound is a key future direction. escholarship.orggenome.gov Such an approach would enable a systems-level analysis of the cellular response to this specific metabolite.
Future research should leverage multi-omics strategies to:
Perform comprehensive metabolite profiling: This will help to identify all the downstream metabolic products of this compound and understand how its metabolism is influenced by genetic variations in metabolic enzymes.
Integrate metabolomic data with transcriptomic and proteomic data: This will allow for the identification of correlations between the presence of this compound and changes in gene expression and protein abundance. This can reveal the signaling pathways and cellular processes that are most significantly impacted by the metabolite.
Utilize pharmacogenomic approaches: By integrating genomic data with clinical outcomes, researchers can identify genetic variants that influence the metabolism of thalidomide to this compound and the subsequent response, potentially leading to personalized therapeutic strategies.
The application of these integrated multi-omics approaches will be instrumental in moving beyond a single-target, single-pathway understanding of this compound's function. This will ultimately lead to a more complete and nuanced view of its role in the complex biological network and provide a solid foundation for future drug development efforts.
Q & A
Q. How do humanized mouse models improve translational relevance in this compound studies?
- Methodological Answer : Humanized uPA-NOG mice reconstituted with human hepatocytes replicate human-specific CYP activity, enabling accurate prediction of metabolite profiles (e.g., 5-hydroxythalidomide vs. This compound ratios). Cross-compare with wild-type mice to isolate human CYP contributions .
Q. What controls are essential for CYP enzyme assays investigating this compound metabolism?
- Methodological Answer : Include negative controls (heat-inactivated enzymes) and positive controls (known substrates, e.g., testosterone for CYP3A4). Use chemical inhibitors (e.g., ketoconazole for CYP3A4) to confirm isoform specificity. Validate metabolite identity via co-elution with synthetic standards in LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
